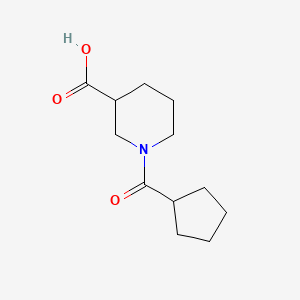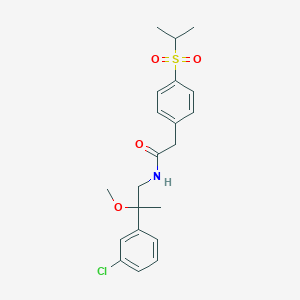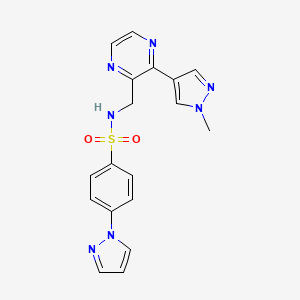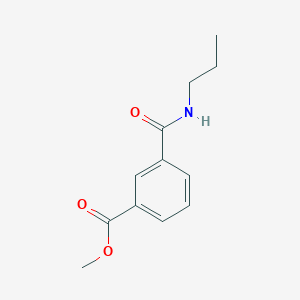
1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H19NO3 . It has a molecular weight of 225.29 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, including 1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid, has been a subject of interest in the field of organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current scientific literature summarizes various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of 1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid is characterized by a piperidine ring attached to a cyclopentylcarbonyl group and a carboxylic acid group . The InChI code for this compound is 1S/C12H19NO3/c14-11(9-4-1-2-5-9)13-7-3-6-10(8-13)12(15)16/h9-10H,1-8H2,(H,15,16) .Chemical Reactions Analysis
Piperidine derivatives, including 1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid, undergo a variety of chemical reactions, including substitutions, additions, and cyclizations . The presence of multiple functional groups in this compound makes it a versatile molecule for further chemical transformations .Wissenschaftliche Forschungsanwendungen
Role in Drug Design
Piperidine derivatives, such as “1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines, like “1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid”, is an important task of modern organic chemistry . These compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Pharmacological Applications
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Anticonvulsant Activity
Novel Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid were synthesized, characterized, and screened for anticonvulsant activity . Compounds were evaluated for in vitro blood–brain barrier (BBB) permeability .
Inhibitor of GABA Uptake
“®- (-)-3-Piperidinecarboxylic acid” is an inhibitor of GABA (γ-aminobutyric acid) uptake . This suggests that “1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid” might have similar properties.
Potential Use in Epilepsy Treatment
Low brain GABA concentration and diminution in GABA-ergic neurotransmission have been observed in a range of epileptic syndromes . Therefore, compounds like “1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid” that can inhibit GABA uptake might be useful in the treatment of epilepsy .
Zukünftige Richtungen
The future directions for research on 1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid and similar compounds likely involve further exploration of their synthesis, chemical reactions, and potential applications in the pharmaceutical industry . As piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids, they continue to be an important area of study .
Eigenschaften
IUPAC Name |
1-(cyclopentanecarbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(9-4-1-2-5-9)13-7-3-6-10(8-13)12(15)16/h9-10H,1-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMZTUSRQTWDPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]but-2-ynamide](/img/structure/B2734551.png)

![N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2734554.png)

![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2734556.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B2734560.png)

![({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine](/img/structure/B2734563.png)
![Methyl 2-((5-chloro-4-methylbenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2734565.png)
![11-([1,1'-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole](/img/structure/B2734567.png)